molecular formula C11H14ClNO3 B12783489 2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide CAS No. 256460-14-7

2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide

Cat. No.: B12783489
CAS No.: 256460-14-7
M. Wt: 243.68 g/mol
InChI Key: OQFMSHFNOSFLJU-VIFPVBQESA-N
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Description

2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide is an organic compound with a complex structure that includes a phenyl ring, a chloro group, and a hydroxypropoxy group

Preparation Methods

The synthesis of 2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide typically involves several steps. One common method includes the reaction of 4-hydroxyacetophenone with epichlorohydrin in the presence of a base to form the intermediate 4-(3-chloro-2-hydroxypropoxy)acetophenone. This intermediate is then reacted with acetamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to form a hydroxy group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for conditions that require modulation of specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)acetamide can be compared with other similar compounds, such as:

    2-(4-((2R)-3-Hydroxypropoxy)phenyl)acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    2-(4-((2R)-3-Chloro-2-hydroxypropoxy)phenyl)ethanamide: Has a different amide group, which may influence its chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

256460-14-7

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

2-[4-[(2R)-3-chloro-2-hydroxypropoxy]phenyl]acetamide

InChI

InChI=1S/C11H14ClNO3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7H2,(H2,13,15)/t9-/m0/s1

InChI Key

OQFMSHFNOSFLJU-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1CC(=O)N)OC[C@H](CCl)O

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)OCC(CCl)O

Origin of Product

United States

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